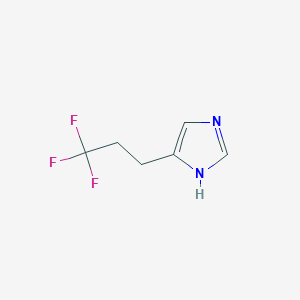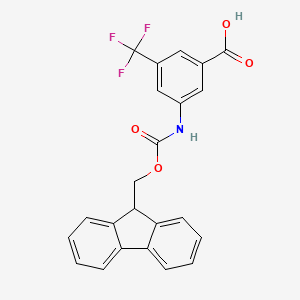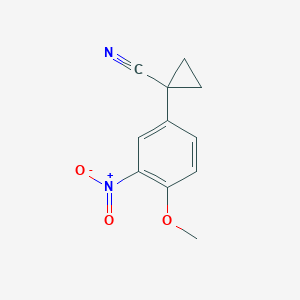
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It is characterized by a cyclopropane ring attached to a 4-methoxy-3-nitrophenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor One common method is the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium cyanide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Cyclopropane Ring Opening: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)cyclopropane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ring Opening: Linear or branched products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring and carbonitrile group contribute to the compound’s stability and reactivity, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical behavior.
1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: Similar structure but without the methoxy group, affecting its properties and uses.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric effects
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
PYXOHDGVXQILQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


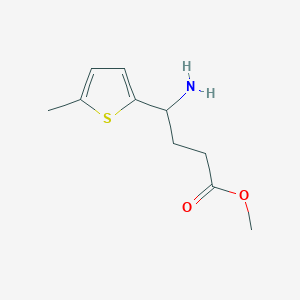
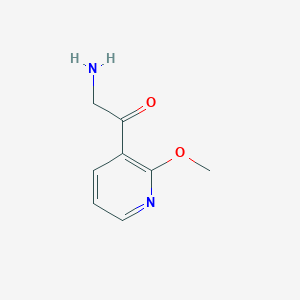

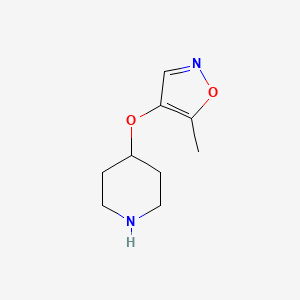
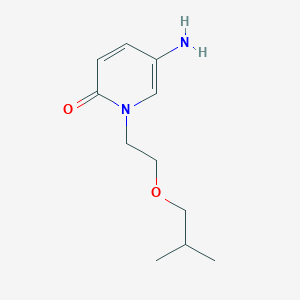
![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

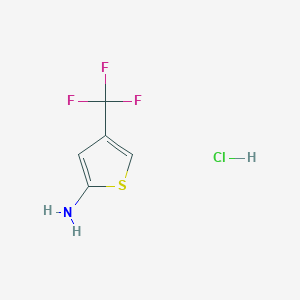
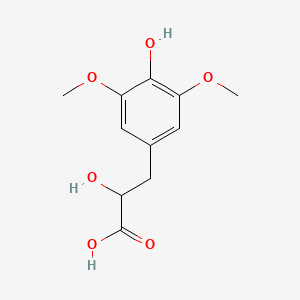
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
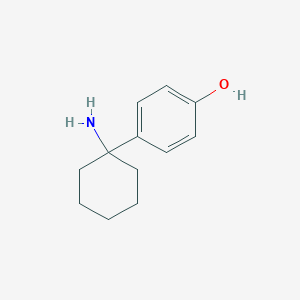
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
